molecular formula C13H26N2O2 B6145665 rac-tert-butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate CAS No. 2137099-07-9

rac-tert-butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate

Cat. No. B6145665
CAS RN: 2137099-07-9
M. Wt: 242.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-tert-butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate (RTBMC) is a cyclic tert-butylcarbamate compound and a derivative of the cyclic carbamate family. It is a synthetic organic compound that has been studied for its potential applications in medical research. RTBMC has been found to have a wide range of biochemical and physiological effects, as well as a variety of potential uses in laboratory experiments.

Scientific Research Applications

Rac-tert-butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study the effects of drugs on the human body. It has also been used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system. rac-tert-butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate has also been used to study the effects of drugs on the immune system, as well as the effects of drugs on the reproductive system.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate is not yet fully understood. However, it is thought that the compound binds to proteins in the body, which then alters the activity of the proteins. This can lead to changes in the body's biochemical and physiological processes, which can then lead to the desired effects.
Biochemical and Physiological Effects
rac-tert-butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate has been found to have a wide range of biochemical and physiological effects. It has been found to have an anti-inflammatory effect, as well as an analgesic effect. It has also been found to have an anti-cancer effect, as well as an anti-viral effect. In addition, rac-tert-butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate has been found to have an anti-oxidant effect, as well as a neuroprotective effect.

Advantages and Limitations for Lab Experiments

The use of rac-tert-butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate in lab experiments has a number of advantages. It is a relatively inexpensive compound, and is easily synthesized. In addition, it has a wide range of biochemical and physiological effects, which makes it useful for studying a variety of biological processes. However, there are also some limitations to the use of rac-tert-butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate in lab experiments. For example, the compound is not very stable and can degrade over time. In addition, the compound can be toxic in high concentrations, and can cause adverse effects in some individuals.

Future Directions

Rac-tert-butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate has a wide range of potential applications in scientific research, and there are a number of potential future directions for the compound. For example, it could be used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system. In addition, rac-tert-butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate could be used to study the effects of drugs on the immune system, as well as the effects of drugs on the reproductive system. Furthermore, rac-tert-butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate could be used to study the effects of drugs on the endocrine system, as well as the effects of drugs on the gastrointestinal system. Finally, rac-tert-butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate could be used to study the effects of drugs on the musculoskeletal system, as well as the effects of drugs on the respiratory system.

Synthesis Methods

Rac-tert-butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate can be synthesized through a variety of methods. One of the most common is the reaction between tert-butyl isocyanate and 4-methylaminomethylcyclohexanol. This reaction is carried out in the presence of an acid catalyst, usually sulfuric acid. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and the product is then purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate involves the protection of the amine group, followed by the reaction with tert-butyl chloroformate to form the carbamate. The cyclohexyl ring is then synthesized using a Grignard reaction, followed by the addition of the protected amine to form the final product.", "Starting Materials": [ "Methylamine", "tert-Butyl chloroformate", "Cyclohexylmagnesium bromide", "N,N-Dimethylformamide", "Diethyl ether", "Sodium sulfate", "Methanol", "Ethyl acetate" ], "Reaction": [ "Step 1: Protection of the amine group using methylamine and tert-butyl chloroformate in the presence of N,N-dimethylformamide and diethyl ether.", "Step 2: Formation of the carbamate by reacting the protected amine with tert-butyl chloroformate in the presence of N,N-dimethylformamide and diethyl ether.", "Step 3: Synthesis of the cyclohexyl ring using a Grignard reaction with cyclohexylmagnesium bromide in the presence of diethyl ether.", "Step 4: Addition of the protected amine to the cyclohexyl ring in the presence of N,N-dimethylformamide and diethyl ether.", "Step 5: Deprotection of the amine group using methanol and ethyl acetate.", "Step 6: Purification of the final product using sodium sulfate and ethyl acetate." ] }

CAS RN

2137099-07-9

Product Name

rac-tert-butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate

Molecular Formula

C13H26N2O2

Molecular Weight

242.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.